molecular formula C23H27N5O3S B5517577 N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B5517577
M. Wt: 453.6 g/mol
InChI Key: WPZROIQXGYQBJB-UHFFFAOYSA-N
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Description

N-{(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central amidine group bridging a 4,6-dimethylpyrimidin-2-yl moiety and a 2-propoxyphenyl substituent, with a 4-methylbenzenesulfonamide functional group. Its Z-configuration at the imine bond ensures specific stereoelectronic interactions, which may influence its biological activity or crystallographic packing .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-(2-propoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-5-14-31-21-9-7-6-8-20(21)26-23(27-22-24-17(3)15-18(4)25-22)28-32(29,30)19-12-10-16(2)11-13-19/h6-13,15H,5,14H2,1-4H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZROIQXGYQBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as Thin Layer Chromatography (TLC) for monitoring reaction progress .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the pyrimidine ring allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the sulfonamide group .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares core sulfonamide and pyrimidine motifs with other derivatives, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (). Key differences include:

Feature Target Compound Comparative Compound ()
Pyrimidine Substituents 4,6-Dimethyl groups 5-Bromo and 2-morpholin-4-yl groups
Aromatic Linker 2-Propoxyphenyl (propoxy chain at ortho position) 4-Methoxyphenyl (methoxy at para position)
Sulfonamide Group 4-Methylbenzenesulfonamide 2,4,6-Trimethylbenzenesulfonamide
Molecular Weight Not explicitly provided; estimated higher due to propoxy group Likely lower due to bromine and smaller substituents
  • Substituent Impact: The 4,6-dimethylpyrimidine in the target compound may enhance steric bulk and hydrophobic interactions compared to the bromo-morpholinylpyrimidine in , which introduces electronegative and hydrogen-bonding capabilities . The trimethylbenzenesulfonamide in may exhibit greater steric hindrance than the 4-methyl variant, affecting binding affinity in enzymatic assays .

Crystallographic and Computational Insights

Structural data for such compounds are typically resolved using programs like SHELXL (for refinement) and WinGX (for crystallographic analysis) . For example:

  • The Z-configuration of the target compound’s imine bond could be confirmed via ORTEP-3 -generated thermal ellipsoid diagrams, ensuring accurate stereochemical assignment .
  • Comparative bond lengths and angles (e.g., C–S in sulfonamide groups) might reveal differences in resonance stabilization or intermolecular interactions .

Functional Implications

  • Solubility : The propoxy chain in the target compound could reduce aqueous solubility compared to the methoxy analogue, necessitating formulation adjustments for drug delivery .

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